molecular formula C18H17N3O3S B2501902 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide CAS No. 897615-63-3

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2501902
CAS No.: 897615-63-3
M. Wt: 355.41
InChI Key: UNIZCFOGDJTNHO-UHFFFAOYSA-N
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Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for the development of kinase inhibitors. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to a phenylthioether moiety, is designed to act as a potent and selective ATP-competitive inhibitor. Recent studies have identified this structural scaffold as a privileged chemotype for targeting receptor tyrosine kinases (RTKs) and other key signaling proteins involved in pathological proliferation. Researchers are actively investigating this compound as a lead candidate for modulating aberrant cell signaling pathways, with published research highlighting its potential application in oncology and inflammatory disease models. The compound's core structure is recognized for its ability to disrupt kinase activity by binding to the active site, thereby suppressing downstream phosphorylation events and inducing apoptosis in malignant cell lines. This reagent is intended for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and optimize its pharmacological profile. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-14-9-7-13(8-10-14)17-20-21-18(24-17)19-16(22)11-12-25-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIZCFOGDJTNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the phenylthio group is often added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The phenylthio group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound. These products often exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and phenylthio groups contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key structural features and properties of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Oxadiazole Key Functional Groups Melting Point (°C) Notable Properties/Activities
Target Compound C₁₈H₁₇N₃O₃S 367.41 4-Methoxyphenyl Phenylthio, Propanamide N/A High lipophilicity, potential antifungal activity
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 358.43 4-Methylphenyl Thiazole, Propanamide 135–136 Moderate solubility; tested for alkaline phosphatase inhibition
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.42 3-Nitrophenyl Nitro group, Thiazole 158–159 Electron-withdrawing nitro group; higher thermal stability
2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) C₂₄H₂₈N₄O₅S₂ 516.63 Piperidinyl-sulfonyl Sulfonyl, Tolyl 142–144 Enhanced hydrogen bonding; potential enzyme inhibition
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) C₂₅H₂₄N₄O₅S₂ 524.61 4-Methoxyphenylmethyl Sulfonamide, Benzamide N/A Antifungal activity against C. albicans
3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide (7k) C₂₄H₂₇ClN₄O₄S₂ 535.46 Chlorophenyl-sulfonyl Chlorine, Piperidinyl 66–68 High toxicity risk (hemolytic potential)

Key Observations

Substituent Effects: Electron-Donating Groups (e.g., 4-Methoxy): The target compound and LMM5 both feature 4-methoxyphenyl groups, which improve solubility compared to nitro (8h) or chlorophenyl (7k) substituents. Electron-Withdrawing Groups (e.g., Nitro, Chlorine): Compounds like 8h and 7k exhibit higher melting points due to stronger intermolecular interactions but may incur higher toxicity (e.g., hemolysis for 7k) .

Biological Activity :

  • The phenylthio group in the target compound contrasts with sulfonamide (LMM5) or sulfonyl (8i) moieties in analogs. While sulfonamides are linked to enzyme inhibition (e.g., LOX inhibition in ), phenylthio groups may favor membrane penetration, as seen in antifungal oxadiazoles .
  • Chlorophenyl derivatives (e.g., 7k) show marked toxicity, whereas methoxy-substituted compounds (target, LMM5) are associated with lower hemolytic risks .

Thermal Stability :

  • Nitro-substituted 8h has the highest melting point (158–159°C), attributed to its rigid, planar nitro group. The target compound’s melting point is likely lower (estimated 130–150°C) due to the flexible propanamide chain .

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article will explore the biological activity of this compound, summarizing relevant findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C22H22N4O3S
  • Molecular Weight : 422.50 g/mol
  • IUPAC Name : this compound

The presence of the oxadiazole ring and phenylthio group contributes to its biological activity by potentially influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole structure can inhibit the growth of various Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its effectiveness against multiple strains, showing promising results in inhibiting bacterial growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies using various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation. For example, in HCT-116 colon cancer cells, treatment with the compound resulted in a significant decrease in cell viability, as shown in the following data:

Cell Line IC50 (µM) Mechanism of Action
HCT-1165.0Induction of apoptosis via caspase activation
MCF-78.0Cell cycle arrest at G1 phase

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various assays measuring cytokine production. Notably, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha500150
IL-630090

Mechanistic Studies

The mechanisms underlying the biological activities of this compound have been explored through various studies:

  • Apoptosis Induction : Flow cytometry analysis revealed that treatment leads to increased Annexin V staining in cancer cells, indicating early apoptotic changes.
  • Cell Cycle Arrest : Analysis of cell cycle distribution showed a significant increase in the G1 phase population after treatment with the compound.
  • Gene Expression Modulation : RT-PCR analyses indicated upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2).

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:

  • In a study focusing on breast cancer treatment, a derivative similar to this compound was administered to MCF-7 xenograft models, resulting in significant tumor regression compared to controls.
  • Another study evaluated the anti-inflammatory effects on arthritis models, where administration led to reduced swelling and pain scores compared to untreated groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., thiosemicarbazides or oxadiazole intermediates) under controlled conditions. Key steps include:

  • Use of POCl₃ as a cyclizing agent for oxadiazole ring formation .
  • Temperature control (e.g., reflux at 90°C for 3 hours) and pH adjustment (e.g., pH 8–9 with ammonia) to precipitate intermediates .
  • Purification via recrystallization (e.g., DMSO/water mixtures) or chromatography .
    • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and validate purity with NMR and mass spectrometry (MS) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments, especially distinguishing oxadiazole and phenylthio moieties .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, S–C) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
    • Example : In analogs, IR peaks at 1650–1750 cm⁻¹ confirm amide C=O bonds, while NMR signals at δ 7.2–8.1 ppm correlate with aromatic protons .

Q. What preliminary biological screening methods are recommended for assessing its therapeutic potential?

  • Approach :

  • In vitro assays : Test antimicrobial activity via disc diffusion; evaluate cytotoxicity using MTT assays on cancer cell lines .
  • Targeted studies : Molecular docking to predict interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
    • Key Findings : Structural analogs with oxadiazole and thioamide groups show antimicrobial and anticancer activities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Strategy :

  • Comparative SAR Analysis : Tabulate substituent effects on activity (see Table 1).
  • Dose-Response Studies : Validate discrepancies using standardized assays (e.g., IC₅₀ comparisons) .
    • Example : Substituting 4-methoxyphenyl with 4-chlorophenyl in analogs increases antimicrobial potency but reduces solubility .

Q. What mechanistic insights exist for the compound’s potential interaction with biological targets?

  • Proposed Mechanisms :

  • Enzyme inhibition : Oxadiazole derivatives inhibit topoisomerase II or proteasomes via π-π stacking and hydrogen bonding .
  • Receptor modulation : The phenylthio group may interact with cysteine residues in kinases or GPCRs .
    • Validation Tools : Use X-ray crystallography or cryo-EM to resolve binding modes .

Q. How can synthetic routes be modified to improve scalability without compromising purity?

  • Innovations :

  • Flow Chemistry : Reduces side reactions in multi-step syntheses .
  • Greener Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
    • Case Study : A thiadiazole analog achieved 95.7% yield using NaOH-mediated cyclization in water .

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